6-Chloro-N1-cyclopropylbenzene-1,2-diamine
Overview
Description
6-Chloro-N1-cyclopropylbenzene-1,2-diamine is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 . It is used for research purposes and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine is represented by the SMILES notationC1CC1NC2=C (C=CC=C2Cl)N
. This notation provides a way to represent the structure using ASCII strings.
Scientific Research Applications
Ring-opening and Dichlorination of Cyclopropanes 6-Chloro-N1-cyclopropylbenzene-1,2-diamine is utilized in organic synthesis, particularly in the ring-opening and dichlorination of donor-acceptor cyclopropanes. Iodobenzene dichloride is reacted with donor-acceptor cyclopropanes, including those with cyclopropyl groups, to produce ring-opened products with chlorine atoms in specific positions, demonstrating the molecule's utility in organic synthesis and material science (Garve et al., 2014).
Boron-Bridged Complex Synthesis The compound is involved in the synthesis of boron-bridged complexes. For instance, the reaction of certain chloro-compounds with N,N‘-dimethyl-N,N‘-bis(trimethylsilyl)ethylene-1,2-diamine followed by other reagents leads to the formation of boron-bridged zirconium and iron complexes, showcasing its role in creating organometallic structures with potential applications in catalysis and material science (Ashe et al., 2001).
Synthesis of Polyimides The molecule is used in the synthesis of polyimides, where it serves as a building block for creating high-performance polymers. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace, automotive, and electronics industries (Ghaemy et al., 2009).
Development of Diaminocarbene Ligands It contributes to the field of ligand synthesis, particularly in the generation of diaminocarbene ligands. These ligands are crucial in coordination chemistry and catalysis, impacting the development of new materials and catalytic processes (Kinzhalov et al., 2016).
Production of Bistriazines The compound is instrumental in the microwave-assisted synthesis of pyrazolyl bistriazines. These bistriazines have promising applications in supramolecular chemistry, particularly in forming extended supramolecular polymers with interesting fluorescence properties, potentially useful in sensors and imaging applications (Moral et al., 2010).
properties
IUPAC Name |
3-chloro-2-N-cyclopropylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6,12H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKUNNPKDPXREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267261 | |
Record name | 3-Chloro-N2-cyclopropyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N1-cyclopropylbenzene-1,2-diamine | |
CAS RN |
1092286-38-8 | |
Record name | 3-Chloro-N2-cyclopropyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092286-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N2-cyclopropyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401267261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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